molecular formula C6H4ClN3O B8144376 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B8144376
M. Wt: 169.57 g/mol
InChI Key: SHUWQZCKXICWTE-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol (CAS: 1588975-78-3) is a bicyclic heteroaromatic compound with the molecular formula C₆H₄ClN₃O and an average molecular mass of 169.57 g/mol. Its structure consists of a pyrazolo[4,3-c]pyridine core substituted with a chlorine atom at position 6 and a hydroxyl group at position 2. This compound is synthesized via multi-step reactions involving halogenation and hydroxylation of the pyrazolopyridine scaffold . Its unique reactivity profile, particularly the presence of electron-withdrawing (Cl) and hydrogen-bonding (OH) groups, makes it a versatile intermediate in medicinal chemistry for developing kinase inhibitors and TLR antagonists .

Properties

IUPAC Name

6-chloro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-1-4-3(2-8-5)6(11)10-9-4/h1-2H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUWQZCKXICWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=O)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of side reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-c]pyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a core structure for developing potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrazolo[4,3-c]pyridine core play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The hydroxyl group in 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like 6-Chloro-1H-pyrazolo[4,3-c]pyridine. This property is critical for targeting kinase ATP-binding pockets . Halogenated derivatives (e.g., 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine) exhibit higher molecular weights and are used in cross-coupling reactions for drug diversification .

Ring Position and Pharmacological Activity :

  • Pyrazolo[4,3-c]pyridin-4(5H)-ones (ketone at C4) show superior kinase inhibition compared to pyrazolo[3,4-b]pyridin-6-ones (ketone at C6), likely due to spatial alignment with ATP-binding domains .
  • Chlorine at C6 in the target compound improves metabolic stability compared to unsubstituted pyrazolopyridines .

Pharmacological Relevance

  • Kinase Inhibition :

    • The hydroxyl group in this compound mimics ATP’s ribose moiety, enhancing binding affinity to kinases like CDK2 and JAK3 .
    • In contrast, pyrazolo[4,3-c]pyridin-4(5H)-ones lack hydroxyl groups but retain activity via ketone-mediated hydrogen bonds .
  • TLR Antagonism :

    • Derivatives of 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine (e.g., TLR7-9 antagonists) highlight the scaffold’s adaptability for autoimmune therapies . The target compound’s hydroxyl group may modulate solubility and target engagement in such applications.

Biological Activity

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C7H5ClN4O
  • Molecular Weight : 188.59 g/mol
  • Structure : The compound features a pyrazolo-pyridine framework, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has been associated with the inhibition of inflammatory pathways.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Induction of Apoptosis : It potentially activates apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Studies

A study focusing on pyrazolo derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma).
  • Results : Compounds similar to this compound showed IC50 values ranging from 50 to 100 µM, indicating effective inhibition comparable to standard chemotherapy agents like cisplatin .
CompoundCell LineIC50 (µM)Reference
This compoundA54958.4
Similar DerivativeMCF747.2
CisplatinHT29381.2

Anti-inflammatory Activity

In another study evaluating anti-inflammatory properties:

  • Methodology : The compound was tested for COX inhibition.
  • Findings : It exhibited significant COX-2 inhibitory activity with an IC50 value lower than that of celecoxib, a well-known anti-inflammatory drug .
CompoundCOX Inhibition IC50 (µM)Reference
This compound0.034 - 0.052
Celecoxib54.65

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Good oral bioavailability noted in related compounds.
  • Metabolism : Primarily metabolized in the liver; further studies are needed to elucidate specific metabolic pathways.

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